molecular formula C26H54NO12P B12401956 azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate

azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate

Cat. No.: B12401956
M. Wt: 608.7 g/mol
InChI Key: NPLPNLFJDNJXTK-ZJANDENRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate is a complex organic compound with a unique structure It is characterized by the presence of deuterium atoms, hydroxyl groups, and a heptadecanoate ester

Properties

Molecular Formula

C26H54NO12P

Molecular Weight

608.7 g/mol

IUPAC Name

azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate

InChI

InChI=1S/C26H51O12P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(28)36-17-19(27)18-37-39(34,35)38-26-24(32)22(30)21(29)23(31)25(26)33;/h19,21-27,29-33H,2-18H2,1H3,(H,34,35);1H3/t19-,21?,22-,23+,24-,25-,26?;/m1./s1/i17D2,18D2,19D;

InChI Key

NPLPNLFJDNJXTK-ZJANDENRSA-N

Isomeric SMILES

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O.N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate involves multiple steps. The starting materials typically include deuterated reagents and specific catalysts to facilitate the incorporation of deuterium atoms. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce halogenated derivatives.

Scientific Research Applications

Azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a drug delivery agent.

    Industry: Utilized in the synthesis of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate involves its interaction with specific molecular targets and pathways. The deuterium atoms may influence the compound’s stability and reactivity, while the hydroxyl and phosphoryl groups facilitate binding to enzymes and receptors. These interactions can modulate metabolic pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate is unique due to the presence of multiple deuterium atoms, which can enhance its stability and alter its reactivity compared to similar compounds. This makes it a valuable compound for studying isotope effects and developing deuterium-enriched pharmaceuticals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.